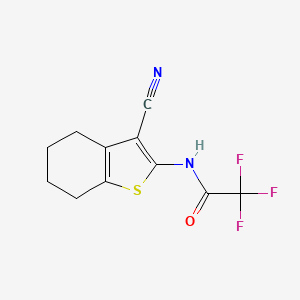

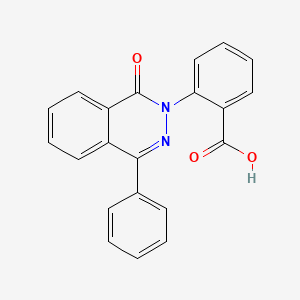

![molecular formula C13H14N2O2S2 B5520991 N-[3-(氨基羰基)-4-乙基-5-甲基-2-噻吩基]-2-噻吩甲酰胺](/img/structure/B5520991.png)

N-[3-(氨基羰基)-4-乙基-5-甲基-2-噻吩基]-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multicomponent reactions, highlighting a common approach in constructing complex thiophene frameworks. For instance, a method for synthesizing functionalized thieno[2,3-b]pyridines via multicomponent condensation reactions demonstrates the synthetic versatility and potential for producing compounds with similar backbones to N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019). Additionally, Gewald reactions are often utilized in synthesizing thiophene derivatives, providing a cornerstone methodology for constructing the thiophene ring essential to our compound of interest (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their chemical reactivity and physical properties. X-ray crystallography studies reveal the importance of intramolecular interactions, such as hydrogen bonding, in stabilizing the molecular geometry of these compounds. For example, an investigation into the crystal and molecular structure of a closely related thiophene derivative emphasizes the role of intra-molecular N-H…O=C and C-H…O interactions in the stability of the crystal packing (Dey, Prakash, Vasu, Saravanan, & Chopra, 2012).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, contributing to their broad applicability in organic synthesis. For instance, the Gewald reaction is a pivotal method for synthesizing 2-aminothiophenes, a core structure in many thiophene-based compounds. This reaction involves the condensation of ketones or aldehydes with α-cyanoester in the presence of sulfur and a base, showcasing the reactive versatility of thiophene derivatives (Bhattacharjee, Saravanan, & Mohan, 2011).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of functional groups and the overall molecular geometry affect these properties, which are essential for determining the compound's suitability in specific applications. The crystal structure analysis provides insights into these aspects, highlighting the importance of molecular interactions in defining the physical characteristics of these compounds (Dey, Prakash, Vasu, Saravanan, & Chopra, 2012).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in cycloaddition reactions, are fundamental aspects of their chemistry. These properties are dictated by the electronic nature of the thiophene ring and the substituents attached to it. Studies on the synthesis and reactivity of thiophene derivatives offer valuable insights into the chemical behavior of these compounds, facilitating their application in various synthetic strategies (Bhattacharjee, Saravanan, & Mohan, 2011).

科学研究应用

合成和化学性质

研究带来了化学反应中创新的合成方法和应用。例如,El-Meligie 等人(2020 年)探索了使用 3-氨基-4-氰基-2-噻吩甲酰胺作为通用合成子合成噻吩并[3,2-d]嘧啶和噻吩并[3,4-b]吡啶衍生物的新合成方法。这项工作突出了噻吩衍生物在合成具有潜在药用价值的复杂杂环化合物的灵活性 (El-Meligie、Khalil、El‐Nassan 和 Ibraheem,2020 年)。

生物活性

对噻吩衍生物的研究也扩展到了生物活性研究。Threadgill 等人(1991 年)合成了一系列具有各种取代基的硝基噻吩-5-甲酰胺,并评估了它们作为放射增敏剂和生物还原活化细胞毒素,揭示了噻吩衍生物在癌症治疗和放射保护中的潜力 (Threadgill、Webb、O'Neill、Naylor、Stephens、Stratford、Cole、Adams 和 Fielden,1991 年)。

在材料科学中的应用

进一步扩展噻吩衍生物的应用,Wang 等人(2016 年)探索了用甲基取代的噻吩并[2,3-b]噻吩二羧酸盐配体对基于镧系元素的微孔金属有机骨架进行功能化。这些骨架表现出传感特性和磁性,突出了噻吩衍生物在开发用于传感器和磁性应用的新材料方面的多功能性 (Wang、Cao、Yan、Li、Lu、Ma、Li、Dou 和 Bai,2016 年)。

属性

IUPAC Name |

4-ethyl-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-3-8-7(2)19-13(10(8)11(14)16)15-12(17)9-5-4-6-18-9/h4-6H,3H2,1-2H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXJOKQPDHTDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

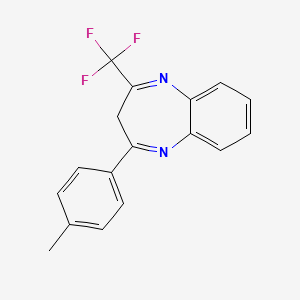

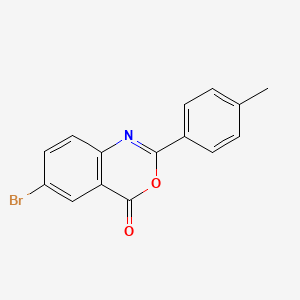

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)

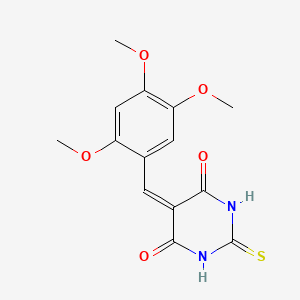

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)

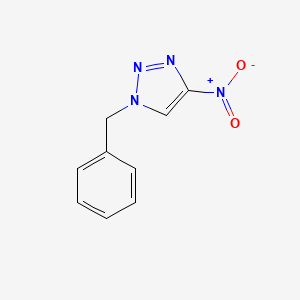

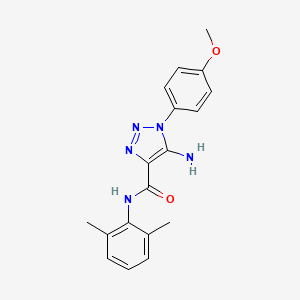

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)

![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)

![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)